molecular formula C27H18N4O4 B14151395 N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 304885-85-6

N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14151395
CAS No.: 304885-85-6
M. Wt: 462.5 g/mol
InChI Key: QUINTRJAGQTFBL-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a unique combination of functional groups, including a hydroxyphenyl group, a dioxoisoindole core, and a phenyldiazenyl moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the condensation of phthalic anhydride with a primary amine to form the isoindole-1,3-dione scaffold . Subsequent functionalization of the isoindole core can be achieved through various reactions, such as Suzuki-Miyaura coupling, to introduce the phenyldiazenyl group

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole core and the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, aniline derivatives from reduction, and various substituted isoindole derivatives from substitution reactions.

Scientific Research Applications

N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

304885-85-6

Molecular Formula

C27H18N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C27H18N4O4/c32-22-8-4-7-20(16-22)28-25(33)17-9-14-23-24(15-17)27(35)31(26(23)34)21-12-10-19(11-13-21)30-29-18-5-2-1-3-6-18/h1-16,32H,(H,28,33)

InChI Key

QUINTRJAGQTFBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)O

Origin of Product

United States

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